molecular formula C7H8ClN B1583412 2-Chloro-5-methylaniline CAS No. 95-81-8

2-Chloro-5-methylaniline

Cat. No.: B1583412
CAS No.: 95-81-8
M. Wt: 141.6 g/mol
InChI Key: HPSCXFOQUFPEPE-UHFFFAOYSA-N
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Description

2-Chloro-5-methylaniline (CAS 95-81-8) is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. Structurally, it consists of a benzene ring substituted with a chlorine atom at the ortho position (C2), a methyl group at the meta position (C5), and an amino group (-NH₂) at the para position (C4) relative to the chlorine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-methyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Another method involves the diazotization of this compound followed by a Sandmeyer reaction to introduce the chlorine atom. This process requires sodium nitrite and hydrochloric acid for diazotization, and copper(I) chloride for the Sandmeyer reaction .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dyes and Pigments

Role in Dye Production
2-Chloro-5-methylaniline is extensively utilized as an intermediate in the synthesis of azo dyes. Azo dyes are known for their vibrant colors and excellent fastness properties, making them ideal for use in textiles and inks. The compound contributes to the production of various colorants that enhance the aesthetic appeal of products while maintaining durability .

Table 1: Common Azo Dyes Derived from this compound

Dye NameColorApplication Area
Acid Yellow 36YellowTextiles
Direct Red 28RedCotton and wool fabrics
Basic Blue 7BluePaper and leather

Pharmaceuticals

Synthesis of Medicinal Compounds
In the pharmaceutical industry, this compound serves as a key building block for synthesizing various therapeutic agents. Its derivatives are involved in the development of medications targeting conditions such as inflammation, infections, and cancer. For instance, it has been utilized in creating analgesics and anti-inflammatory drugs .

Case Study: Development of Anti-inflammatory Drugs
Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity. A study demonstrated that compounds synthesized from this intermediate were effective in reducing inflammation in animal models, paving the way for potential new treatments .

Agricultural Chemicals

Use in Agrochemicals
The compound is also important in formulating agricultural chemicals, including herbicides and pesticides. Its role enhances crop protection by targeting specific pests and weeds, thereby improving agricultural yield .

Table 2: Agrochemical Products Utilizing this compound

Product NameTypeTarget Organism
GlyphosateHerbicideBroadleaf weeds
ChlorpyrifosInsecticideVarious insects

Research and Development

Organic Synthesis Applications
In laboratory settings, this compound is frequently employed in organic synthesis for exploring new chemical reactions. It aids researchers in developing innovative materials with unique properties .

Polymer Industry

Specialty Polymers Production
The compound is utilized in producing specialty polymers that are essential for creating high-performance materials used across various industries. These polymers often exhibit enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The presence of the chlorine and methyl groups influences its reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Key Physical Properties:

  • Melting Point : 30.83°C (range: 29.5–32.0°C)
  • Density : 1.18 g/cm³ at 25°C
  • Solubility: Predominantly solid at room temperature; soluble in organic solvents like ethanol and ether.
  • LogP : 2.37 (indicating moderate lipophilicity) .

Structural and Functional Group Variations

The following table compares 2-Chloro-5-methylaniline with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Applications/Hazards
This compound 95-81-8 C₇H₈ClN 141.60 -NH₂, -Cl, -CH₃ 30.83 Dye intermediate, organic synthesis
5-Chloro-2-methylaniline 95-79-4 C₇H₈ClN 141.60 -NH₂, -Cl, -CH₃ (positional isomer) Not reported Research chemical
2-Chloro-5-nitroaniline 6283-19-8 C₆H₅ClN₂O₂ 172.57 -NH₂, -Cl, -NO₂ Not reported Explosives precursor, planar crystal structure
4-Chloro-2-methylaniline 95-69-2 C₇H₈ClN 141.60 -NH₂, -Cl, -CH₃ (positional isomer) Not reported Carcinogen; binds to DNA/RNA
2-Chloro-5-methylphenol 615-74-7 C₇H₇ClO 142.58 -OH, -Cl, -CH₃ Not reported Antimicrobial agent, polymer synthesis

Key Research Findings

Reactivity and Substitution Patterns

  • Steric and Electronic Effects : In 2-chloro-6-methylaniline, steric hindrance from the ortho-methyl group reduces reactivity compared to this compound, as evidenced by lower Δf values in substitution reactions .
  • Planarity and Crystallography : 2-Chloro-5-nitroaniline exhibits a nearly planar molecular structure (RMS deviation: 0.032 Å), stabilized by intermolecular N–H⋯O and N–H⋯N hydrogen bonds .

Physical Property Trends

  • Melting Points : Nitro-substituted derivatives (e.g., 2-chloro-5-nitroaniline) typically exhibit higher melting points due to stronger intermolecular forces compared to methyl-substituted analogs.
  • Lipophilicity: The logP value of this compound (2.37) is lower than that of chlorophenol derivatives, reflecting reduced hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-methylaniline, and how can purity be optimized?

  • Answer : The compound is typically synthesized via catalytic reduction of 2-chloro-5-nitrotoluene using hydrogen gas and palladium on carbon. Post-reduction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity . For large-scale synthesis, recrystallization in ethanol-water mixtures improves yield (mp 45–48°C) . Key validation steps include TLC monitoring and elemental analysis.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of:

  • ¹H NMR (CDCl₃): δ 6.85 (d, 1H, aromatic), 6.65 (s, 1H, aromatic), 2.25 (s, 3H, CH₃) .
  • GC-MS : Molecular ion peak at m/z 141.59 (C₇H₈ClN) .
  • FT-IR : N-H stretch at ~3400 cm⁻¹, C-Cl at 750 cm⁻¹ .
    Cross-reference with CAS RN 95-81-8 for spectral databases .

Q. What are the critical safety considerations when handling this compound?

  • Answer : Classified as a Category 4-3-III hazardous substance (flammable, toxic). Use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C in amber glass to prevent degradation . Spills require neutralization with 10% acetic acid followed by adsorption (activated carbon) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its pharmacological potential?

  • Answer : The compound’s aniline moiety enables hydrogen bonding with enzymes (e.g., cytochrome P450). Use molecular docking simulations (AutoDock Vina) to predict binding affinities. Compare with analogs like 5-chloro-2-methoxyaniline (CAS 95-03-4), which shows reduced bioavailability due to steric hindrance . Validate via in vitro assays (e.g., liver microsomes) .

Q. What analytical challenges arise in detecting this compound in environmental samples, and how are they resolved?

  • Answer : Low volatility complicates GC analysis. Derivatize with acetic anhydride to form N-acetyl derivatives, improving GC-MS sensitivity (LOD: 0.1 ppb). For HPLC, use a C18 column (mobile phase: 60% acetonitrile/40% 0.1M ammonium acetate, pH 4.5) . Cross-validate with EPA DSSTox data (DTXSID90199992) .

Q. How do structural modifications (e.g., halogen substitution) impact the reactivity of this compound in cross-coupling reactions?

  • Answer : The chloro group at position 2 directs electrophilic substitution to position 4. Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄:

Substituent Yield (%) Conditions
-Cl7880°C, 12h
-Br8580°C, 8h
-OCH₃62100°C, 24h
Optimal conditions: DMF solvent, K₂CO₃ base .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 45–48°C vs. 97–103°C for derivatives): How should researchers address this?

  • Answer : Variations arise from polymorphism or impurities. For this compound, confirm purity via DSC (sharp endotherm at 48°C). For derivatives like 4-chloro-2-methoxy-5-methylaniline (CAS 6376-14-3), recrystallize from toluene to isolate the stable polymorph (mp 97–103°C) . Always cite solvent and heating rate in reports .

Q. Methodological Best Practices

  • Synthetic Reproducibility : Adhere to Beilstein Journal guidelines: report catalyst loadings, reaction times, and purification steps in triplicate .
  • Data Validation : Use PubChem (CID 140904) and ChemIDplus (TOXNET) for cross-referencing spectral data .

Properties

IUPAC Name

2-chloro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCXFOQUFPEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074554
Record name 2-Chloro-5-methylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-81-8
Record name 2-Chloro-5-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-m-toluidine
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Record name 2-Chloro-5-methylbenzenamine
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Record name 6-chloro-m-toluidine
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Record name 6-CHLORO-M-TOLUIDINE
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Synthesis routes and methods I

Procedure details

514 Parts of 4-chloro-3-nitro-toluene and 300 parts of water were reacted in the same manner as described in Example 1 at from 90° to 95°C with 1446 parts of a 36% aqueous sodium hydrogen sulfide solution while stirring. Then, the 4-chloro-3-amino-toluene which had formed as by-product was eliminated by steam distillation. After cooling to 20° - 30°C, 1,210 parts of sodium sulfite (Na2SO3 . 7 H2O) and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 10° to 12°C within from 2 to 3 hours with 565 parts of a 30% hydrochloric acid while stirring. For better separation of the phases, the mixture was heated at 25°C and the mother liquor was stirred with 174 parts of xylene. The 4-methyl-2-amino-thiophenol was isolated from the organic phase by vacuum distillation.
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Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-methyl-2-nitrobenzene (10.0 g, 0.058 mol) in methanol (50 mL), iron powder (3.0 g, 0.055 mol) and conc. HCl (10 mL) were added. The reaction mixture was stirred at RT for 2 h. The reaction mixture was diluted with water and basified with NaHCO3 solution and extracted with DCM. The organic layer was separated and dried over anhydrous sodium sulphate and concentrated to afford 5.0 g of the desired compound. 1HNMR (CDCl3): δ 2.23 (s, 3H), 3.94 (s, 2H), 6.50 (d, J=7.8 Hz, 1H), 6.57 (s, 1H), 7.10 (d, J=7.8 Hz, 1H); MS [M+H]+: 142.25.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-5-methylaniline
2-Chloro-5-methylaniline
2-Chloro-5-methylaniline
2-Chloro-5-methylaniline
2-Chloro-5-methylaniline
2-Chloro-5-methylaniline

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